BMS-37 belongs to a class of compounds known as immune checkpoint inhibitors. These inhibitors are designed to block the interactions between PD-1 on T-cells and PD-L1 on tumor cells, thus preventing the downregulation of T-cell activity. The classification of BMS-37 falls under small-molecule therapeutic agents, specifically designed for oncology applications.
The synthesis of BMS-37 involves several key steps that include the modification of existing chemical frameworks to enhance binding affinity and specificity towards PD-L1. The compound was synthesized using established methodologies that allow for the introduction of various functional groups that can interact favorably with the target protein.
The synthetic pathway typically involves:
BMS-37 has a complex molecular structure characterized by its benzo[d]isothiazole core. The specific arrangement of atoms within the molecule contributes to its ability to bind effectively to PD-L1.
Key structural data includes:
BMS-37 primarily engages in non-covalent interactions with PD-L1, including hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues within the binding pocket of PD-L1.
The compound's mechanism involves:
The mechanism by which BMS-37 operates involves several steps:
Quantitative data from studies indicate an IC50 value (the concentration required to inhibit 50% of target activity) in the low nanomolar range, demonstrating potent efficacy against PD-L1.
BMS-37 exhibits several notable physical and chemical properties:
Relevant analyses include:
BMS-37 has significant potential applications in cancer therapy due to its role as an immune checkpoint inhibitor:
The PD-1/PD-L1 immune checkpoint pathway functions as a critical immunosuppressive mechanism exploited by cancer cells to evade immune surveillance. Programmed Death-1 (PD-1), expressed on activated T-cells, interacts with its ligand PD-L1, which is overexpressed on tumor cells and antigen-presenting cells within the tumor microenvironment. This interaction transmits inhibitory signals that suppress T-cell activation, promote T-cell exhaustion, and facilitate tumor immune escape. The clinical significance of this axis is underscored by its association with poor prognosis across multiple cancers, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and melanoma [4] [8]. Elevated levels of soluble PD-L1 (sPD-L1) in patient plasma further correlate with advanced disease stages and diminished treatment responses, highlighting its role as a biomarker for immune suppression [2] [9].
Table 1: Limitations of Antibody-Based PD-1/PD-L1 Inhibitors vs. Advantages of Small Molecules
Parameter | Antibody Therapeutics (e.g., Nivolumab) | Small-Molecule Inhibitors (e.g., BMS-37) |
---|---|---|
Production Cost | High (complex biologics manufacturing) | Low (chemical synthesis) |
Tumor Penetration | Limited (large molecular size) | High (low molecular weight) |
Administration Route | Intravenous | Oral (potential) |
Half-Life | Long (weeks) | Adjustable (hours-days) |
Target Accessibility | Surface epitopes only | Intracellular and extracellular targets |
Antibody-based PD-1/PD-L1 inhibitors (e.g., pembrolizumab, nivolumab) have revolutionized oncology but face inherent limitations, including poor tumor penetration, immunogenicity, and high production costs. These challenges have accelerated the development of small-molecule inhibitors designed to overcome such constraints. Small molecules offer superior tissue penetration, oral bioavailability, and tunable pharmacokinetics, making them ideal for targeting the relatively flat and hydrophobic PD-1/PD-L1 interaction interface [4] [5]. Bristol-Myers Squibb (BMS) pioneered this field with a series of compounds based on the 2-methyl-3-biphenyl-methanol scaffold, which directly bind PD-L1 and disrupt its interaction with PD-1 [6] [9]. The global PD-1/PD-L1 inhibitor market—projected to reach USD 62.23 billion in 2025—reflects the growing commercial and therapeutic interest in these agents [4].
BMS-37 (CAS 1675202-20-6) is a synthetic small-molecule inhibitor developed by Bristol-Myers Squibb as part of its PD-1/PD-L1 blockade portfolio. Its chemical structure (C₂₇H₃₂N₂O₄, MW 448.55 g/mol) features a central 2-methyl-3-biphenyl-methanol scaffold decorated with flexible methoxy and amide groups, enabling high-affinity binding to PD-L1 [1] [6]. Unlike antibodies, BMS-37 operates via a "dimer-locking" mechanism, inducing PD-L1 homodimerization to sterically occlude the PD-1 binding interface [6] [9]. Although less advanced clinically than successors like BMS-1001 and BMS-1166, BMS-37 serves as a critical proof-of-concept compound for PROTAC (PROteolysis TArgeting Chimera) development, where it acts as a PD-L1-targeting ligand to hijack cellular degradation machinery [1].
Table 2: Key Small-Molecule PD-1/PD-L1 Inhibitors from Bristol-Myers Squibb
Compound | PD-1/PD-L1 IC₅₀ (nM) | Cellular EC₅₀ (μM) | Cytotoxicity (EC₅₀, μM) | Primary Application |
---|---|---|---|---|
BMS-37 | 18–200* | Not reported | 3–6 (Jurkat T-cells) | PROTAC synthesis |
BMS-202 | 18 | >100 | >40 | Structural studies |
BMS-1001 | <50 | 0.3–0.4 | 33.4 | T-cell reactivation assays |
BMS-1166 | <50 | 0.3–0.4 | 40.5 | Clinical candidate development |
*Patent data; measured via HTRF (Homogeneous Time-Resolved Fluorescence) assay* [1] [6] [9].
Biochemical Mechanism and Binding Characteristics
BMS-37 binds directly to human PD-L1 with nanomolar affinity, as confirmed by nuclear magnetic resonance (NMR) titrations and differential scanning fluorimetry (DSF) assays. DSF studies demonstrate that BMS-37 increases the thermal stability of PD-L1 (ΔTₘ = +9.4°C), indicative of robust protein-ligand interaction [5] [6]. X-ray crystallography reveals that BMS-37 anchors into a hydrophobic cleft between the PD-L1 monomers, stabilizing a symmetric homodimer that masks the PD-1 engagement surface. Key interactions include:
Cytotoxicity and Immunological Activity
Despite its potent biochemical activity, BMS-37 exhibits significant cytotoxicity in vitro, with an EC₅₀ of 3–6 μM in metabolic assays using Jurkat T-cells. This toxicity profile limits its utility in cellular and animal models compared to optimized analogs like BMS-1001 (EC₅₀ = 33.4 μM) [2] [9]. Nevertheless, BMS-37 effectively blocks the interaction between soluble PD-L1 and cell-surface PD-1, rescuing T-cell receptor (TCR)-mediated activation in co-culture assays. At subtoxic concentrations (1–2 μM), it partially restores interleukin-2 (IL-2) secretion in PD-L1-suppressed T-lymphocytes [9].
Applications in PROTAC Development
BMS-37’s modular structure enables its repurposing as an E3 ligase-recruiting warhead in PROTACs. By conjugating BMS-37 to cereblon- or VHL-binding moieties, researchers have synthesized heterobifunctional degraders that deplete cellular PD-L1 levels. For example, PROTACs incorporating BMS-37 demonstrate >70% PD-L1 degradation in MDA-MB-231 breast cancer cells at 100 nM concentrations, offering a promising strategy to overcome the limitations of occupancy-driven inhibitors [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: